molecular formula C4H12ClN3 B1149369 Piperazin-1-amine dihydrochloride CAS No. 1198287-12-5

Piperazin-1-amine dihydrochloride

Cat. No.: B1149369
CAS No.: 1198287-12-5
M. Wt: 137.61118
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Description

Piperazin-1-amine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

Piperazin-1-amine dihydrochloride, like other piperazine derivatives, plays a role in biochemical reactions. The nitrogen atom sites serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability

Cellular Effects

Piperazine, a related compound, is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Piperazine, a related compound, is known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazin-1-amine dihydrochloride typically involves the reaction of piperazine with ammonia or an amine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can be deprotected to yield piperazin-1-amine .

Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure and high-temperature conditions. For example, the condensation of monoethanolamine at hydrogen pressures of 0.4–0.6 MPa and temperatures of 200–220°C on a catalyst containing nickel and copper with additions of Keggin phosphotungstic heteropoly acid .

Chemical Reactions Analysis

Types of Reactions: Piperazin-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Piperazin-1-amine dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of piperazin-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine is known to act as a gamma-aminobutyric acid (GABA) receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

    Piperazine: The parent compound with a similar structure but without the amine group.

    N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.

    N-Phenylpiperazine: A derivative with a phenyl group attached to one of the nitrogen atoms.

Uniqueness: Piperazin-1-amine dihydrochloride is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This makes it particularly valuable in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

piperazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.2ClH/c5-7-3-1-6-2-4-7;;/h6H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACCVCWDXNPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198287-12-5
Record name piperazin-1-amine dihydrochloride
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